2,6-Dichloro-5-nitropyrimidin-4-amine
Overview
Description
2,6-Dichloro-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C4H2Cl2N4O2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-nitropyrimidin-4-amine typically involves the chlorination and nitration of pyrimidine derivatives. One common method starts with 2,4,6-trichloro-5-nitropyrimidine, which is treated with ammonia in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and thiols in solvents like THF or dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Formation of various substituted pyrimidines depending on the nucleophile used.
Reduction Reactions: Formation of 2,6-dichloro-4,5-diaminopyrimidine.
Oxidation Reactions: Formation of higher oxidation state derivatives, though less common.
Scientific Research Applications
2,6-Dichloro-5-nitropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-nitropyrimidin-4-amine involves its interaction with biological macromolecules. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its ability to form stable complexes with biomolecules is a key aspect of its activity .
Comparison with Similar Compounds
- 4,6-Dichloro-5-nitropyrimidine
- 2,4-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-2-methylpyrimidine
Comparison: 2,6-Dichloro-5-nitropyrimidin-4-amine is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of interactions with nucleophiles and biological targets, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
2,6-dichloro-5-nitropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(7)9-4(6)8-2/h(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHWWQWBOTDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325691 | |
Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31221-68-8 | |
Record name | 31221-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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